molecular formula C10H13NO2 B112958 (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid CAS No. 736131-48-9

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid

Cat. No.: B112958
CAS No.: 736131-48-9
M. Wt: 179.22 g/mol
InChI Key: GORGZFRGYDIRJA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain metabolites. Similarly, if the compound targets receptors, it could influence signal transduction pathways .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The molecular and cellular effects of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid depend on its specific targets and the pathways they are involved in. The compound could potentially influence a wide range of biological processes, from metabolism to cell signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with target molecules. Additionally, the presence of other compounds in the body can influence the compound’s absorption and distribution .

Properties

IUPAC Name

(3S)-3-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGZFRGYDIRJA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426157
Record name (3S)-3-Amino-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736131-48-9
Record name (3S)-3-Amino-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of (S)-3-amino-3-(o-tolyl)propanoic acid in pharmaceutical research?

A1: (S)-3-amino-3-(o-tolyl)propanoic acid is a key intermediate in the synthesis of Cathepsin inhibitors []. Cathepsins are a family of proteases involved in various physiological and pathological processes, making them attractive targets for drug development.

Q2: How is (S)-3-amino-3-(o-tolyl)propanoic acid typically prepared?

A2: The research paper focuses on the enzymatic preparation of (S)-3-amino-3-(o-tolyl)propanoic acid []. This suggests that researchers are exploring environmentally friendly and potentially more efficient methods for synthesizing this important building block for Cathepsin inhibitors.

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